N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide
Description
Propriétés
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-17-8-5-15(6-9-17)22-23(18-3-1-2-4-19(18)27-22)31-12-11-26-24(28)16-7-10-20-21(13-16)30-14-29-20/h1-10,13,27H,11-12,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFQDWQFFFERMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features an indole moiety and a bromophenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of cancer therapy, anti-inflammatory responses, and neuroprotection.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.34 g/mol. The compound exhibits the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 403.34 g/mol |
| Molecular Formula | C19 H19 Br N2 O S |
| LogP | 4.1765 |
| Polar Surface Area | 34.399 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide is believed to involve multiple mechanisms:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing pathways related to cell growth and apoptosis .
- Indole Moiety : Known for its versatility in biological interactions, the indole structure can modulate various signaling pathways, enhancing its therapeutic potential.
Anticancer Properties
Research has indicated that compounds with indole structures can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown that similar compounds can activate apoptotic pathways in various cancer cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Indole derivatives have been noted for their ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Case Studies
- Anticancer Activity : A study conducted on a series of indole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The presence of the bromophenyl group was found to enhance this activity compared to other halogenated derivatives.
- Inflammation Models : In animal models of inflammation, similar compounds showed a reduction in paw edema, indicating their potential use in treating inflammatory conditions .
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the bromophenyl group significantly contributes to enhanced biological activity:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide | High | Moderate | Potential |
| N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide | Moderate | Low | Low |
| N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide | Moderate | Moderate | Low |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural analogs from the literature are compared below, focusing on substituent effects, physicochemical properties, and synthesis yields.
Table 1: Structural and Physicochemical Comparison of Indole Carboxamide Derivatives
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., fluoro, chloro, bromo) generally increase melting points due to enhanced intermolecular interactions. The target’s 4-bromophenyl group may result in a higher m.p. (~250–260°C) compared to the fluoro analog (249–250°C) .
Synthesis Yields :
- Yields for indole carboxamides in ranged from 10% to 37.5%, influenced by steric hindrance and reaction conditions. The target’s sulfanyl ethyl linker and bulkier benzodioxole group may further reduce yields due to increased steric demands .
Spectral Features :
- ¹H-NMR : Indole NH protons in analogs appear at δ 9.25–12.33 ppm. The target’s sulfanyl ethyl group may deshield adjacent protons, shifting resonances downfield.
- ¹³C-NMR : The benzodioxole’s oxygen atoms (δ ~100–110 ppm) will contrast with benzoyl carbonyls (δ ~190 ppm) in analogs .
The benzodioxole’s oxygen atoms may improve aqueous solubility relative to benzophenone derivatives.
Biological Implications :
- Halogen substituents (Br, Cl, F) can modulate target binding via hydrophobic or halogen-bonding interactions. Bromine’s larger atomic radius may enhance van der Waals interactions compared to fluorine or chlorine.
- The benzodioxole’s metabolic stability (resistance to oxidative degradation) could extend the target’s half-life relative to benzoyl-containing analogs .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., melting point, yield, bioactivity) for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
- Synthesis Challenges : The target’s complex structure may require optimized conditions (e.g., longer reaction times, alternative solvents) to improve yields.
- Therapeutic Potential: Analogous compounds in show inhibitory activity against enzymes like indolethylamine-N-methyltransferase , suggesting the target may have similar applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Indole sulfanylation : Coupling 4-bromophenyl-substituted indole derivatives with thiol-containing intermediates under inert atmospheres (e.g., nitrogen) to avoid oxidation .
- Benzodioxole carboxamide linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the benzodioxole moiety .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) to isolate the final compound .
- Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry to minimize byproducts like disulfides .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.6 ppm, benzodioxole methylene at δ 5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHBrNOS: ~505.02) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in indole-benzodioxole systems) .
Advanced Research Questions
Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for this compound in biological studies?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in the bromophenyl, sulfanyl, or benzodioxole groups to assess their impact on biological activity .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. For example, evaluate IC values to quantify inhibition .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes with proteins like cytochrome P450 or tubulin .
- Data Contradiction Note : Discrepancies in activity between analogs may arise from solubility differences—address via logP calculations and DMSO stock optimization .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authenticity, serum-free media) to eliminate variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus targets or outlier results .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Introduce deuterium at labile positions (e.g., benzodioxole methylene) to slow metabolism .
- CYP450 Inhibition Screening : Identify metabolic hotspots using recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) and modify substituents to reduce susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
